molecular formula C16H18N4O4 B5205199 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B5205199
M. Wt: 330.34 g/mol
InChI Key: NHPSUHXDXFDZTA-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the dihydroisoquinoline moiety and the triazinane-trione structure makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione can be achieved through multi-step organic synthesis

    Formation of Dihydroisoquinoline Core: This step typically involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Introduction of Triazinane-Trione Moiety: The triazinane-trione structure can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor or activator of biological pathways.

    Medicine: The compound may have potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The dihydroisoquinoline moiety may interact with enzymes or receptors, altering their activity. The triazinane-trione structure could also play a role in binding to specific sites, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: This compound shares the dihydroisoquinoline core but has different substituents.

    3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds have similar core structures but differ in their functional groups and applications.

Uniqueness

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is unique due to the combination of the dihydroisoquinoline and triazinane-trione structures. This combination provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-17-14(22)18(2)16(24)20(15(17)23)10-13(21)19-8-7-11-5-3-4-6-12(11)9-19/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPSUHXDXFDZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N(C1=O)CC(=O)N2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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